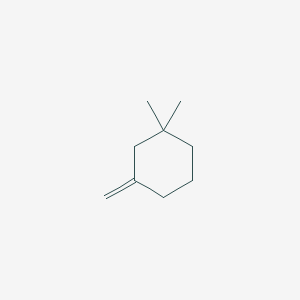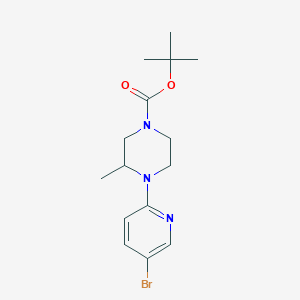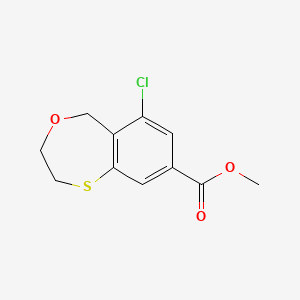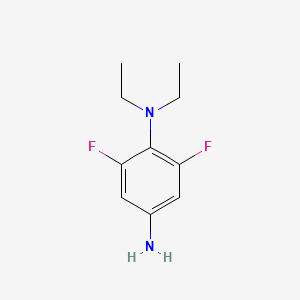![molecular formula C10H16F6N2O4 B13908271 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)
1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azetidine ring, a dimethylamino group, and a trifluoroacetic acid moiety. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the reaction of an appropriate amine with a halogenated compound under basic conditions to form the azetidine ring.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of the azetidine intermediate with dimethylamine in the presence of a suitable catalyst.
Addition of the Trifluoroacetic Acid Moiety: The final step involves the introduction of the trifluoroacetic acid moiety. This can be achieved through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the development of new synthetic methodologies.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and dimethylamino group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine: Lacks the trifluoroacetic acid moiety, resulting in different chemical properties and reactivity.
N,N-Dimethyl-2-azetidinamine: Similar structure but without the trifluoroacetic acid group, leading to variations in biological activity and applications.
2-Azetidinone: Contains the azetidine ring but lacks the dimethylamino and trifluoroacetic acid groups, resulting in distinct chemical behavior.
Uniqueness
1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts enhanced stability, lipophilicity, and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H16F6N2O4 |
|---|---|
分子量 |
342.24 g/mol |
IUPAC 名称 |
1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.2C2HF3O2/c1-8(2)5-6-3-4-7-6;2*3-2(4,5)1(6)7/h6-7H,3-5H2,1-2H3;2*(H,6,7)/t6-;;/m1../s1 |
InChI 键 |
XVUDRPYMUJZMHH-QYCVXMPOSA-N |
手性 SMILES |
CN(C)C[C@H]1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CN(C)CC1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)


![1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13908231.png)
![3-Tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine](/img/structure/B13908236.png)

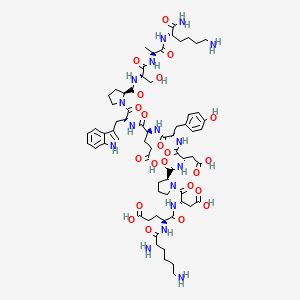
![calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)
